

Technical Support Center: Long-Term Stability of Strontium Chromate Coatings

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium chromate*

Cat. No.: *B1219968*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of **strontium chromate** coatings.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving **strontium chromate** coatings.

Issue 1: Blistering of the **Strontium Chromate** Coating

- Question: My **strontium chromate** primer is showing blistering after application and curing. What are the potential causes and how can I resolve this?
- Answer: Blistering is typically caused by a loss of adhesion due to moisture or solvent entrapment.^{[1][2]}
 - Moisture: Moisture can come from the substrate (if not properly dried), high humidity during application, or permeation through the coating.^{[2][3]} Osmotic blistering occurs when water permeates the coating, creating pressure differences that lead to blister formation.^[4]
 - Solvent Entrapment: If a thick coat is applied, or if the subsequent coat is applied before the solvent in the primer has fully evaporated, the trapped solvent can vaporize and form blisters.^{[1][2][5]}

- Surface Contamination: Contaminants like oil, grease, or dust on the substrate can prevent proper adhesion and create sites for blistering.[5][6]

Troubleshooting Steps:

- Identify the Blister Type: Determine if the blisters are between the coating and the substrate or between layers of the coating.[3]
- Remove Blisters: Carefully remove the blistered areas back to a sound, adherent layer.[2]
- Ensure a Dry and Clean Substrate: Thoroughly clean the substrate to remove any contaminants and ensure it is completely dry before recoating.[2][6]
- Control Application Conditions: Apply the coating in a controlled environment with moderate temperature and humidity.[2][7]
- Proper Application Technique: Apply thin, even coats and allow for the recommended drying time between coats to ensure complete solvent evaporation.[2]

Issue 2: Cracking and Delamination of the Coating

- Question: I am observing cracking and peeling (delamination) of the **strontium chromate** coating from the aluminum substrate. What could be causing this?
- Answer: Cracking and delamination are forms of coating failure that can be caused by several factors:
 - Inadequate Surface Preparation: This is a primary cause of poor adhesion. The substrate must be properly cleaned and profiled to ensure the coating can anchor itself effectively.[6]
 - Excessive Film Thickness: Applying the coating too thickly can lead to internal stresses as it cures, resulting in cracking.[2][8]
 - Insufficient Flexibility: The coating may not be flexible enough to withstand substrate movement or thermal expansion and contraction, leading to stress cracks.[2]
 - Improper Curing: Not adhering to the specified curing temperature and time can result in a brittle coating that is prone to cracking.[6][8]

- Aging and Environmental Exposure: Over time, exposure to UV radiation, moisture, and temperature fluctuations can degrade the coating, leading to a loss of flexibility and adhesion.[1]

Troubleshooting Steps:

- Assess the Damage: Determine the extent of the cracking. Minor, localized cracks may be repairable, while widespread cracking often requires complete removal of the coating.[2]
- Remove the Failed Coating: Use appropriate methods like sanding or abrasive blasting to remove the cracked and delaminated coating.[2]
- Proper Surface Preparation: Ensure the substrate is meticulously cleaned and has the correct surface profile for optimal adhesion.[6]
- Select a Suitable Coating System: If environmental factors are a major contributor, consider a more flexible or durable coating system.
- Controlled Application: Apply the coating according to the manufacturer's specifications for film thickness and allow for proper curing between coats.[2][8]

Issue 3: Loss of Corrosion Protection

- Question: Despite having a **strontium chromate** coating, I am observing corrosion on the substrate. Why is the coating not providing the expected protection?
- Answer: The corrosion protection of **strontium chromate** coatings relies on the leaching of chromate ions to inhibit the corrosion process at defect sites.[9] A loss of this protection can be due to:
 - Depletion of Chromate Inhibitor: Over time, the chromate pigment leaches out of the coating, and its concentration can fall below the level required for effective inhibition.[10][11] The rate of leaching is influenced by factors like pH and temperature.[12]
 - Coating Porosity: If the coating is too porous, it can allow corrosive agents like water and chlorides to reach the substrate, overwhelming the inhibitive action of the chromate.

- Poor Adhesion: If the coating is not well-adhered, an under-film environment can be created where corrosion can propagate.[13]
- Improper Curing of Chromate Film: Both too high and too low drying temperatures can negatively impact the formation of the protective chromate film, leading to failures during exposure to corrosive environments.[14]

Troubleshooting Steps:

- Electrochemical Testing: Techniques like Electrochemical Impedance Spectroscopy (EIS) can be used to assess the barrier properties of the coating and detect early signs of degradation.[9]
- Surface Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) can be used to analyze the elemental composition of the surface and determine the presence of chromate.
- Review Application and Curing Parameters: Ensure that the coating was applied and cured according to the manufacturer's specifications, paying close attention to recommended temperatures.[14]

Frequently Asked Questions (FAQs)

- Question: What is the primary mechanism by which **strontium chromate** coatings provide corrosion protection?
- Answer: **Strontium chromate** provides corrosion protection through the controlled release (leaching) of chromate (CrO_4^{2-}) ions in the presence of moisture.[9] These ions are strong oxidizing agents that passivate the metal surface, forming a stable, protective oxide layer that inhibits corrosion.[1] This "self-healing" mechanism is particularly effective at defect sites in the coating.
- Question: What are the main environmental factors that affect the long-term stability of these coatings?
- Answer: The primary environmental factors are:

- Moisture and Humidity: Water is necessary for the leaching of chromate ions but can also lead to blistering and hydrolysis of the coating binder.
- Temperature: High temperatures can accelerate the aging of the polymer binder, making it brittle.[7] Temperature also affects the rate of chromate release.[12]
- Salt Spray/Marine Environments: The presence of chlorides can accelerate corrosion processes.[15]
- UV Radiation: Can degrade the polymer binder of the coating, leading to chalking and reduced protective properties.[1]
- Question: Are there any health and safety concerns associated with **strontium chromate**?
- Answer: Yes, **strontium chromate** is classified as a human carcinogen and is toxic.[16][17] Inhalation of dust or fumes can cause respiratory issues and other health problems.[17] It is also hazardous to the environment.[16] Therefore, strict safety protocols, including the use of personal protective equipment and proper ventilation, must be followed when handling this substance.[18]
- Question: How long can I expect a **strontium chromate** coating to last?
- Answer: The service life of a **strontium chromate** coating is highly dependent on the formulation, application quality, and the service environment. While they are known for their excellent durability, especially in aerospace applications, a specific timeframe cannot be universally given.[19][20] Regular inspection and maintenance are crucial for extending the life of the coating.

Data Presentation

Table 1: Typical Parameters for Accelerated Aging Tests

Test Type	Standard	Temperature	Relative Humidity	Solution Composition	pH	Duration
Salt Spray (Fog) Test	ASTM B117	35°C ± 2°C	95% ± 5%	5% NaCl in distilled water	6.5 - 7.2	24 to 1000+ hours
Thermal Shock	Varies (e.g., MIL-STD)	Typically ranges from -55°C to 125°C	Not specified	N/A	N/A	Multiple cycles

Experimental Protocols

1. Salt Spray (Fog) Test (Based on ASTM B117)

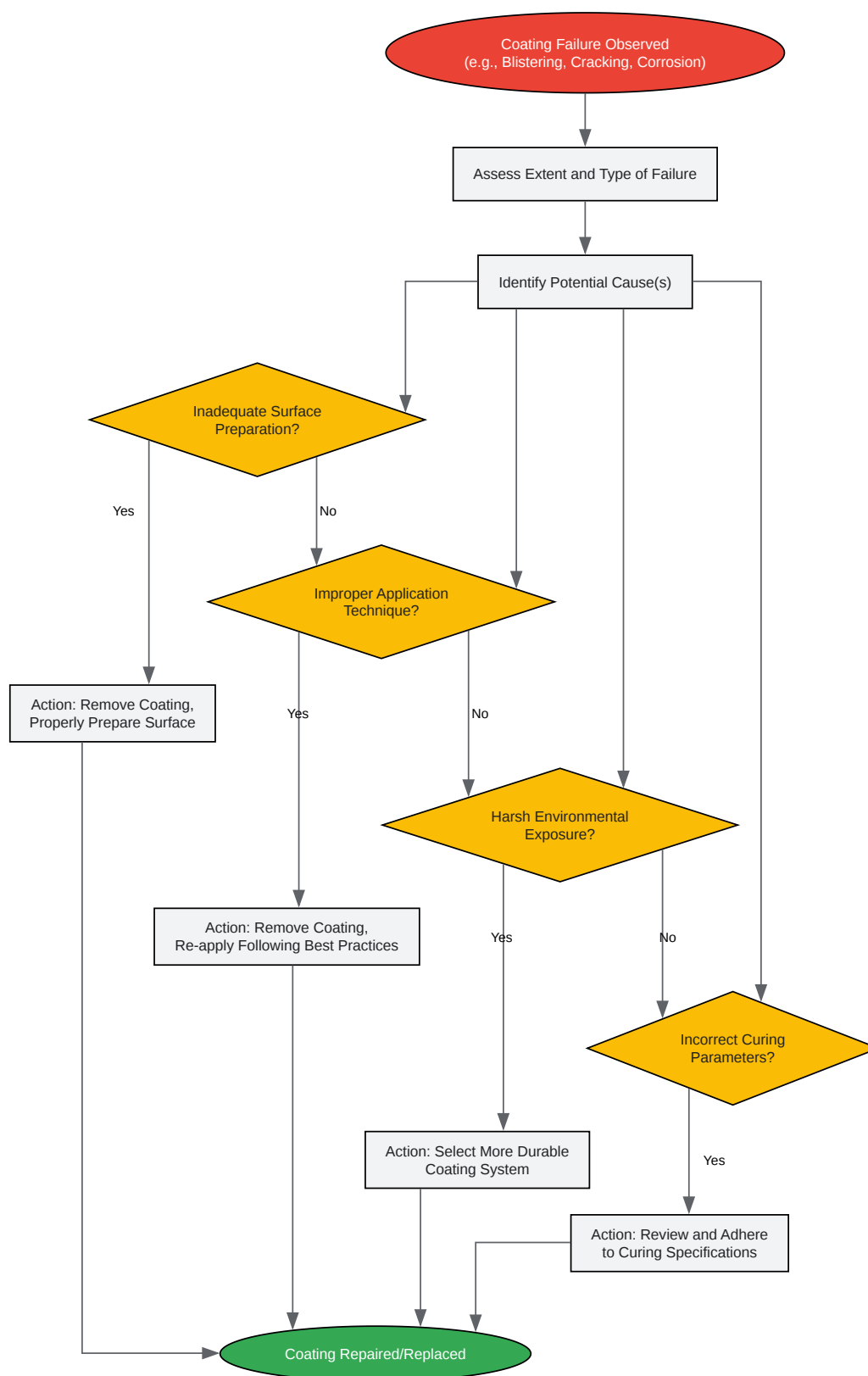
- Objective: To evaluate the corrosion resistance of **strontium chromate** coated samples in a corrosive environment.
- Methodology:
 - Sample Preparation: Coated panels are prepared, and a scribe may be made through the coating to the substrate to evaluate corrosion at a defect. The edges of the panels are typically protected with a suitable coating.[\[21\]](#)
 - Test Chamber Setup: The salt spray chamber is maintained at a constant temperature of 35°C.[\[15\]](#)[\[22\]](#)
 - Salt Solution: A 5% sodium chloride solution with a pH between 6.5 and 7.2 is prepared. [\[15\]](#)[\[22\]](#)
 - Atomization: The salt solution is atomized to create a dense fog within the chamber.
 - Exposure: The panels are placed in the chamber at a 15 to 30-degree angle from the vertical and exposed to the salt fog for a specified duration (e.g., 24, 48, 1000 hours).[\[21\]](#) [\[23\]](#)

- Evaluation: After exposure, the panels are rinsed, and the extent of corrosion, blistering, or adhesion loss is evaluated, often using a rating scale.[15]

2. Thermal Shock Test

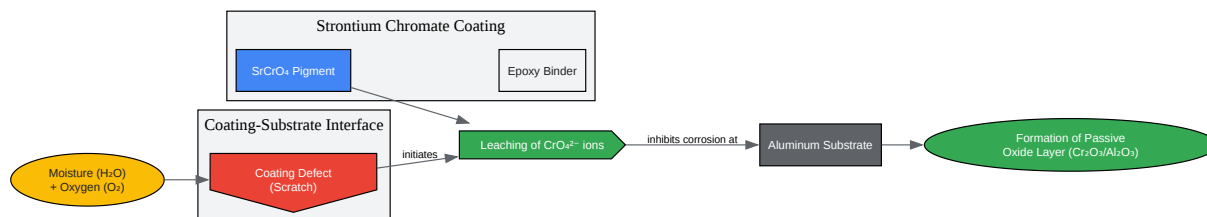
- Objective: To assess the ability of the coating to withstand rapid and extreme temperature changes.
- Methodology:
 - Sample Preparation: Coated samples are prepared and visually inspected.
 - Chamber Setup: A two-zone thermal shock chamber is typically used, with one hot zone and one cold zone.
 - Cycling: The samples are automatically transferred between the hot and cold zones for a specified number of cycles. A typical cycle might involve dwelling at each temperature extreme for a set period (e.g., 30 minutes).[24]
 - Temperature Range: The temperature range is chosen to simulate the intended service environment, for example, from -55°C to 125°C for aerospace applications.[25]
 - Evaluation: After the completion of the cycles, the samples are visually inspected for any signs of cracking, delamination, or other failures.[24]

Mandatory Visualization



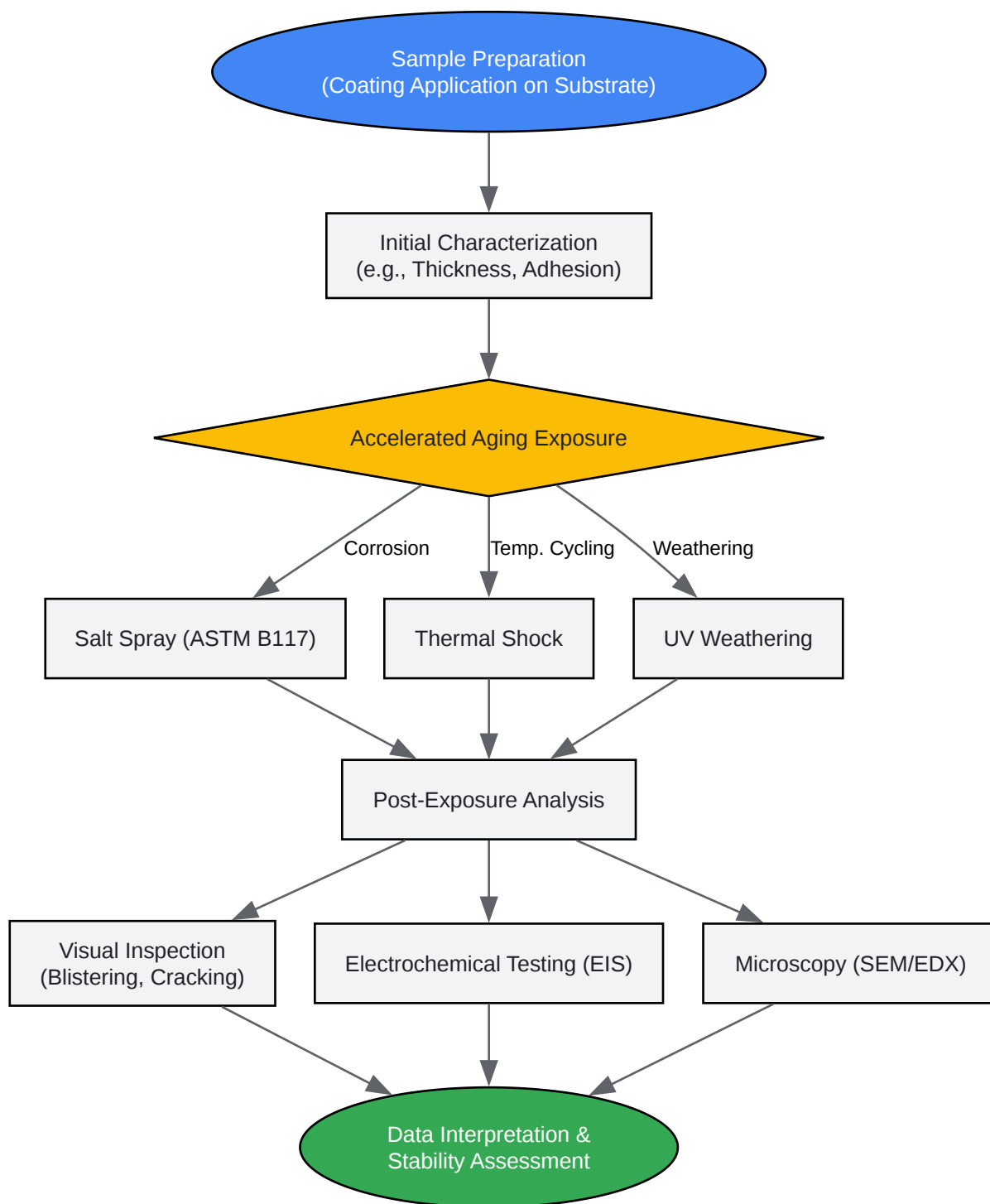
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A troubleshooting workflow for **strontium chromate** coating failures.



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The mechanism of corrosion inhibition by **strontium chromate** coatings.



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A simplified workflow for evaluating coating stability.

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- To cite this document: BenchChem. [Technical Support Center: Long-Term Stability of Strontium Chromate Coatings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219968#long-term-stability-of-strontium-chromate-coatings]

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